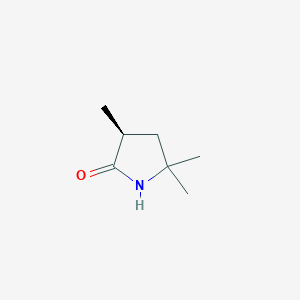

(S)-3,5,5-Trimethylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

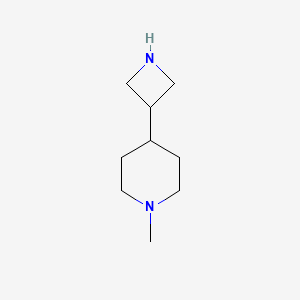

(S)-3,5,5-Triméthylpyrrolidin-2-one est un composé organique chiral avec une structure de base pyrrolidinone. Ce composé est caractérisé par la présence de trois groupes méthyles aux positions 3 et 5 du cycle pyrrolidinone, ce qui en fait un dérivé hautement substitué. La stéréochimie du composé est désignée par la configuration (S), indiquant la disposition spatiale spécifique de ses atomes.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de (S)-3,5,5-Triméthylpyrrolidin-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la réaction de la 3,5,5-triméthyl-2-pyrrolidinone avec un catalyseur chiral pour garantir la stéréochimie souhaitée. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou le toluène, et le processus peut être effectué à des températures allant de la température ambiante aux conditions de reflux.

Méthodes de Production Industrielle : En milieu industriel, la production de (S)-3,5,5-Triméthylpyrrolidin-2-one peut impliquer des procédés de lots à grande échelle ou des procédés en continu. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent un rendement et une pureté élevés du produit. Les catalyseurs et les réactifs sont soigneusement sélectionnés pour optimiser l'efficacité de la réaction et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de Réactions : (S)-3,5,5-Triméthylpyrrolidin-2-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les réactions de réduction peuvent convertir le composé en son amine correspondante à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à l'atome d'azote ou aux atomes de carbone du cycle pyrrolidinone.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque ; généralement effectué dans des solvants comme l'acétonitrile ou le dichlorométhane.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; les réactions sont souvent effectuées dans l'éther ou le tétrahydrofurane.

Substitution : Halogénures d'alkyle, chlorures d'acyle ; les réactions peuvent nécessiter la présence d'une base telle que la triéthylamine.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines et divers dérivés substitués du cycle pyrrolidinone.

4. Applications de la Recherche Scientifique

(S)-3,5,5-Triméthylpyrrolidin-2-one a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme auxiliaire chiral dans la synthèse asymétrique.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.

Industrie : Il est utilisé dans la production de produits chimiques spécialisés et comme précurseur dans la synthèse d'agrochimiques et d'autres produits industriels.

5. Mécanisme d'Action

Le mécanisme d'action de (S)-3,5,5-Triméthylpyrrolidin-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La nature chirale du composé lui permet de s'insérer dans les sites actifs de ces cibles, modulant leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modification de la signalisation des récepteurs, conduisant à divers effets biologiques.

Composés Similaires :

(R)-3,5,5-Triméthylpyrrolidin-2-one : L'énantiomère du composé avec la stéréochimie opposée.

3,5,5-Triméthylpyrrolidin-2-one : Le mélange racémique contenant à la fois les énantiomères (S) et (R).

Autres Pyrrolidinones : Composés avec différents substituants sur le cycle pyrrolidinone, tels que la 3-méthylpyrrolidin-2-one ou la 5-méthylpyrrolidin-2-one.

Unicité : (S)-3,5,5-Triméthylpyrrolidin-2-one est unique en raison de sa stéréochimie spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son degré de substitution élevé et sa nature chirale en font un composé précieux dans la synthèse asymétrique et les études de résolution chirale.

Applications De Recherche Scientifique

(S)-3,5,5-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of (S)-3,5,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparaison Avec Des Composés Similaires

®-3,5,5-Trimethylpyrrolidin-2-one: The enantiomer of the compound with the opposite stereochemistry.

3,5,5-Trimethylpyrrolidin-2-one: The racemic mixture containing both (S)- and ®-enantiomers.

Other Pyrrolidinones: Compounds with different substituents on the pyrrolidinone ring, such as 3-methylpyrrolidin-2-one or 5-methylpyrrolidin-2-one.

Uniqueness: (S)-3,5,5-Trimethylpyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high degree of substitution and chiral nature make it a valuable compound in asymmetric synthesis and chiral resolution studies.

Propriétés

Formule moléculaire |

C7H13NO |

|---|---|

Poids moléculaire |

127.18 g/mol |

Nom IUPAC |

(3S)-3,5,5-trimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |

Clé InChI |

JJXUKXQTFKDOSH-YFKPBYRVSA-N |

SMILES isomérique |

C[C@H]1CC(NC1=O)(C)C |

SMILES canonique |

CC1CC(NC1=O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride](/img/structure/B11766734.png)

![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)